molecular formula C15H11N5O4 B3829931 N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide

N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide

Cat. No. B3829931
M. Wt: 325.28 g/mol
InChI Key: ZQIIUBAPVBZMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide, also known as MNHN, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis in cancer cells. N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide also inhibits the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been found to have both biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to apoptosis. N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide also inhibits the activity of various enzymes involved in cancer cell growth and proliferation, leading to reduced tumor growth. Additionally, N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide is its potential therapeutic applications in various fields, including cancer and infectious diseases. N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has also been found to have low toxicity levels, making it a safer alternative to other chemotherapeutic agents. However, N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has some limitations for lab experiments, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide research. One potential direction is the investigation of its potential as a chemotherapeutic agent for the treatment of various cancer types. Another direction is the development of N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide-based antimicrobial agents for the treatment of infectious diseases. Additionally, N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide could be further studied for its potential as an antioxidant and anti-inflammatory agent for the treatment of various diseases. Finally, the development of more efficient synthesis methods for N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide could lead to its wider use in scientific research.

Scientific Research Applications

N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been extensively studied for its potential therapeutic applications due to its ability to inhibit the growth of cancer cells. It has been shown to have cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has also been investigated for its antimicrobial properties, with studies showing its effectiveness against both gram-positive and gram-negative bacteria. Additionally, N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been found to possess antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

N-[(2-hydroxy-7-methyl-5-nitro-1H-indol-3-yl)imino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O4/c1-8-5-10(20(23)24)6-11-12(8)17-15(22)13(11)18-19-14(21)9-3-2-4-16-7-9/h2-7,17,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIIUBAPVBZMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2N=NC(=O)C3=CN=CC=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide
Reactant of Route 2
N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide
Reactant of Route 3
N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide
Reactant of Route 4
N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide
Reactant of Route 5
N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide
Reactant of Route 6
N'-(7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide

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